molecular formula C8H10N2O3 B11792157 Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B11792157
M. Wt: 182.18 g/mol
InChI Key: GOQBDQTVUOJHDC-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 168428-15-7) is a high-purity chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . This dihydropyrimidine derivative is a key intermediate in organic synthesis and medicinal chemistry research. Compounds within the dihydropyrimidinone family are extensively investigated for their diverse pharmacological properties, which include serving as calcium channel blockers and exhibiting anti-inflammatory, antibacterial, antiviral, and antitumor activities . The structural motif of this compound makes it a valuable scaffold for developing new therapeutic agents, particularly as a core structure in the synthesis of more complex molecules for biological screening . Furthermore, dihydropyrimidine derivatives have significant applications beyond pharmacology, including use in material science for nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and as sensitizers in dye-sensitized solar cells due to their electron affinity and coplanarity . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all applicable laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 1-ethyl-2-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-10-5-6(7(11)13-2)4-9-8(10)12/h4-5H,3H2,1-2H3

InChI Key

GOQBDQTVUOJHDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=NC1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

A typical synthesis involves refluxing methyl acetoacetate (1.0 equiv), formaldehyde (1.0 equiv, as paraformaldehyde), and N-ethylurea (1.2 equiv) in ethanol with concentrated hydrochloric acid (0.5 mL) as a catalyst. The mixture is heated at 80°C for 4–6 hours, yielding the target compound after cooling, filtration, and recrystallization from methanol.

Key Variables:

  • Catalyst: Acidic catalysts like HCl, p-toluenesulfonic acid (PTSA), or Lewis acids (e.g., FeCl₃) enhance reaction rates and yields. PTSA achieves yields ≥75% under milder conditions.

  • Solvent: Ethanol, methanol, or acetic acid are optimal for solubility and product isolation.

  • Temperature: Reflux (80–100°C) ensures complete cyclization without side reactions.

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and β-ketoester to form an α,β-unsaturated ketone.

  • Nucleophilic attack by N-ethylurea on the ketone, followed by cyclization to form the dihydropyrimidine ring.

  • Tautomerization to stabilize the 2-oxo group.

Density functional theory (DFT) studies confirm that electron-donating groups (e.g., ethyl) on urea increase nucleophilicity, favoring ring closure.

Post-Synthetic Alkylation Strategies

For substrates where N-ethylurea is unavailable, alkylation of pre-formed dihydropyrimidinones offers an alternative route. This method involves two steps:

  • Biginelli reaction with urea, methyl acetoacetate, and formaldehyde to yield methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.

  • N1-Alkylation using ethyl iodide (1.5 equiv) in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 60°C for 12 hours.

Advantages:

  • Permits modular introduction of alkyl groups.

  • Avoids challenges associated with N-ethylurea synthesis.

Limitations:

  • Lower yields (50–60%) due to incomplete alkylation.

  • Requires rigorous purification to remove residual alkylating agents.

Solvent-Free and Green Chemistry Modifications

Recent advances emphasize solvent-free conditions or ionic liquids to improve sustainability. For example, grinding methyl acetoacetate, paraformaldehyde, and N-ethylurea with montmorillonite K10 clay (0.3 g) at 50°C for 2 hours achieves 70% yield, reducing waste and energy consumption.

Spectroscopic Characterization and Validation

Post-synthesis, the compound is validated using:

FT-IR Spectroscopy

  • C=O stretch: 1680–1700 cm⁻¹ (ester and ketone).

  • N–H stretch: 3150–3200 cm⁻¹ (absent in alkylated products).

NMR Analysis

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.40 (s, 3H, C6-CH₃), 3.75 (s, 3H, COOCH₃), 4.15 (q, 2H, NCH₂), 5.50 (s, 1H, C4-H).

  • ¹³C NMR: δ 14.1 (CH₂CH₃), 18.9 (C6-CH₃), 52.0 (COOCH₃), 62.4 (NCH₂), 165.2 (C=O).

Mass Spectrometry

  • HRMS (ESI): m/z 211.0945 [M+H]⁺ (calc. 211.0943 for C₉H₁₄N₂O₃).

Computational Modeling and Reaction Optimization

DFT studies at the B3LYP/6-31G(d,p) level provide insights into:

  • Transition states: Energy barriers for cyclization steps (≈25 kcal/mol).

  • Frontier molecular orbitals (FMOs): HOMO-LUMO gaps (4.1–4.5 eV) indicate stability and charge-transfer potential.

  • Natural bond orbital (NBO) analysis: Delocalization of π-electrons from the ester to the pyrimidine ring enhances resonance stabilization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purity (%)Scalability
Classic Biginelli75–854–6≥95High
Post-synthetic alkylation50–601290Moderate
Solvent-free702≥98High

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce hydroxylated pyrimidines .

Scientific Research Applications

Biological Activities

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, showing promise as a potential anticancer agent.
  • Anti-inflammatory Effects : It has been observed to reduce levels of pro-inflammatory cytokines in animal models, indicating potential for treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of enzymes related to metabolism

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds and found that modifications to the dihydropyrimidine structure significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines demonstrated that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.

Applications in Materials Science

Beyond medicinal applications, this compound can be utilized in materials science due to its unique chemical properties. Its derivatives may be explored for use in developing polymers or other materials with specific electronic or mechanical properties.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate 1-Ethyl, 2-oxo, 5-COOCH₃ Not reported Not available in evidence -
Methyl 6-methyl-4-phenyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (16) 4-Ph, 6-Me 193–194 2.59 (s, CH₃), 3.58 (s, OCH₃), 7.43–7.61 (m, ArH)
Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (15) 4-(4-CN-Ph), 6-Me 210–211 2.46 (s, CH₃), 3.49 (s, OCH₃), 7.68–8.33 (d, ArH)
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate 4-(4-NO₂-Ph), 6-Me Not reported 2.51 (s, CH₃), 3.82–3.86 (s, OCH₃), 7.13–7.55 (m, ArH)
Methyl 6-(4-chlorophenyl)-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (4d) 6-(4-Cl-Ph), 4-Me 204–205 IR: 3415 (NH), 1680 (C=O), 761 (C-Cl)

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CN) at position 4 increase thermal stability, as seen in compound 15 (m.p. 210–211°C) .
  • Halogen substituents (e.g., Cl, Br) enhance intermolecular interactions, evidenced by distinct IR absorptions .
  • Aromatic substituents (phenyl, nitrophenyl) influence solubility and crystallinity, as demonstrated by SC-XRD analyses .

Key Findings :

  • Nitrophenyl derivatives exhibit superior antimycotic activity due to enhanced membrane penetration and target binding (e.g., Candida albicans MIC = 8 μg/mL) .
  • Chlorophenyl analogs show broad-spectrum antibacterial effects, attributed to halogen-mediated disruption of bacterial enzymes .

Crystallographic and Computational Insights

  • Crystal Packing : Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate forms intramolecular H-bonds (N–H···O), stabilizing its tautomeric form .
  • Hirshfeld Surface Analysis: Non-covalent interactions (e.g., π-stacking, van der Waals forces) dominate in nitrophenyl derivatives, correlating with their high melting points .
  • Molecular Docking: Nitro and cyano groups enhance binding affinity to fungal CYP51 enzymes, explaining their antimycotic potency .

Biological Activity

Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No. 1707392-10-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H10_{10}N2_2O3_3
  • Molecular Weight : 182.18 g/mol
  • Purity : 97%
  • Storage Conditions : Recommended at 2-8°C

Antimicrobial Activity

Recent studies have indicated that compounds similar to Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study on pyrimidine derivatives showed that modifications in the structure could enhance their efficacy against various bacterial strains, suggesting a potential for developing new antibiotics based on this scaffold .

Antitumor Activity

Research has demonstrated that dihydropyrimidine derivatives can inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells. A notable case study involved the synthesis of pyrimidine derivatives that exhibited cytotoxicity against human cancer cell lines, indicating that this compound may share similar properties .

The mechanisms through which Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Modulation of Signaling Pathways : They may also interact with signaling pathways that regulate cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, pyrimidine derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition of bacterial growth, suggesting that structural modifications could enhance efficacy .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research paper highlighted the synthesis and testing of various pyrimidine derivatives for their cytotoxic effects on different cancer cell lines. Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine was included in the screening and showed promising results with a notable IC50 value against specific cancer types .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Summary of Research Findings

The biological activity of this compound suggests a multifaceted potential as an antimicrobial and antitumor agent. The ongoing research aims to fully elucidate its mechanisms and optimize its structure for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate derivatives?

  • Methodological Answer : Derivatives are typically synthesized via multicomponent reactions (e.g., Biginelli reaction) using substituted aldehydes, β-keto esters, and urea/thiourea. For example, oxidation of tetrahydropyrimidine intermediates with ceric ammonium nitrate (CAN) in aqueous sodium bicarbonate yields dihydropyrimidines. Purification involves recrystallization from solvents like ethyl acetate or ethanol. Structural confirmation employs ¹H/¹³C NMR, IR, HRMS, and elemental analysis .

Q. How is regioselectivity controlled during the synthesis of substituted dihydropyrimidines?

  • Methodological Answer : Regioselectivity is influenced by reaction conditions (temperature, solvent polarity) and catalyst choice. For instance, using CAN as an oxidant selectively generates 1,2-dihydropyrimidines over tetrahydropyrimidines. Substituent steric effects and electronic properties on aryl groups also direct regioselective outcomes, as observed in the synthesis of 4-(perfluorophenyl) derivatives .

Q. What spectroscopic techniques confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl, methoxy, aromatic protons) and carbon types (carbonyl, aromatic carbons).
  • IR Spectroscopy : Detects functional groups (C=O at ~1690–1740 cm⁻¹, NH at ~3200–3400 cm⁻¹).
  • HRMS : Confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Validates purity and empirical formula .

Advanced Research Questions

Q. How can low yields in the oxidation of tetrahydropyrimidines to dihydropyrimidines be addressed?

  • Methodological Answer : Optimize stoichiometry of CAN and sodium bicarbonate. Doubling CAN concentration (e.g., from 1.0 to 2.0 equivalents) shifts product ratios toward dihydropyrimidines, increasing yields from 5% to 22%. Reaction time and temperature (e.g., reflux in acetonitrile) further enhance efficiency .

Q. What computational methods validate the interaction of these compounds with biological targets?

  • Methodological Answer :

  • Molecular Docking : Predicts binding affinity to targets like Hsp90 ATPase. For example, naphthyl-substituted derivatives show strong interactions with ATP-binding pockets, correlating with low IC₅₀ values (5.24 μM in MCF-7 cells).
  • Molecular Dynamics Simulations : Assess stability of ligand-target complexes over time .

Q. How do substituents on the aryl group influence the antitumor activity of dihydropyrimidine derivatives?

  • Methodological Answer : Substituent effects are quantified via structure-activity relationship (SAR) studies:
SubstituentIC₅₀ (μM) for MCF-7IC₅₀ (μM) for Saos-2
Naphthyl-1-yl5.247.89
Phenyl73.8689.45
4-Methoxyphenyl45.6762.34
  • Key Insight : Bulky, hydrophobic groups (e.g., naphthyl) enhance cytotoxicity by improving hydrophobic interactions in target binding pockets. Electron-withdrawing groups (e.g., halogens) reduce activity due to unfavorable electronic effects .

Q. What are the challenges in crystallographic analysis of dihydropyrimidine derivatives, and how are they resolved?

  • Methodological Answer :

  • Disorder in Crystal Packing : Addressed using SHELX software for refinement, with hydrogen atoms placed in calculated positions (riding model).
  • Validation : Residual density maps and R-factor analysis ensure model accuracy. For example, puckered pyrimidine rings in derivatives are resolved via ORTEP-III visualization .

Data Contradiction Analysis

Q. Why do some substituents improve antibacterial activity but reduce antitumor efficacy?

  • Methodological Answer : Antibacterial activity (e.g., against Staphylococcus aureus) relies on membrane disruption, where polar groups (e.g., hydroxy, methoxy) enhance solubility. Conversely, antitumor activity requires hydrophobic interactions with targets like Hsp90, favoring nonpolar substituents. This dichotomy necessitates tailored synthetic strategies for each application .

Method Optimization

Q. How can natural catalysts improve the sustainability of dihydropyrimidine synthesis?

  • Methodological Answer : Natural catalysts (e.g., coconut/tomato/lemon juice) enable one-pot, solvent-free synthesis at room temperature. Compared to traditional acids (e.g., HCl), these catalysts reduce reaction time (8–10 hours) and improve yields (up to 78%) while avoiding toxic byproducts. Reaction progress is monitored via TLC and NMR .

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